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Compound of Interest

Compound Name: (Rac)-TBAJ-876

Cat. No.: B15567515

A comprehensive analysis of cross-resistance studies reveals TBAJ-876's superior potency
and efficacy over bedaquiline, particularly against resistant strains of Mycobacterium
tuberculosis.

TBAJ-876, a next-generation diarylquinoline, is emerging as a highly promising candidate in
the fight against tuberculosis (TB), demonstrating significant advantages over the first-in-class
drug, bedaquiline (BDQ).[1][2][3] Preclinical and early-phase clinical studies have highlighted
its potent in vitro activity, superior efficacy in animal models, and a potentially better safety
profile.[3][4] A key advantage of TBAJ-876 lies in its effectiveness against bedaquiline-resistant
TB strains, a growing concern in global TB treatment.[1][2][3]

Superior In Vitro Potency Against Drug-Sensitive
and Resistant Strains

In vitro studies have consistently shown that TBAJ-876 possesses greater antimycobacterial
activity than bedaquiline, with some studies indicating an approximately 10-fold greater
potency.[3] This heightened activity extends to strains with mutations in the Rv0678 gene, the
primary cause of bedaquiline resistance.[1][5] While these mutations increase the minimum
inhibitory concentration (MIC) for both drugs, the MIC of TBAJ-876 against these resistant
mutants remains significantly lower than that of bedaquiline.[1][2]

Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of TBAJ-876 and Bedaquiline
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Drug M. tuberculosis Strain MIC (pg/mL)
TBAJ-876 Wild-type H37Rv 0.004
Bedaquiline Wild-type H37Rv 0.04

Isogenic Rv0678 loss-of-
TBAJ-876 ] 10-fold lower than BDQ
function mutant

N Isogenic Rv0678 loss-of- 2-8 fold increase from wild-
Bedaquiline ]
function mutant type

Source: Data compiled from multiple preclinical studies.[1][2]

Enhanced Efficacy in In Vivo Models

The superior potency of TBAJ-876 observed in vitro translates to greater efficacy in animal
models of tuberculosis. In murine models, TBAJ-876, when administered alone or in
combination with other TB drugs like pretomanid and linezolid, demonstrated greater
bactericidal activity at lower doses compared to bedaquiline.[1][2][6][7] Notably, TBAJ-876 was
more effective at preventing the selection of bedaquiline-resistant mutants.[6]

A study using a murine model showed that TBAJ-876 at doses of 6.25 mg/kg and 12.5 mg/kg
was significantly more effective at reducing the bacterial load in the lungs compared to
bedaquiline at a 25 mg/kg dose.[2][6][7] This suggests that TBAJ-876 has the potential to
shorten the duration of TB treatment.[1][2]

Mechanism of Action and Resistance

Both TBAJ-876 and bedaquiline target the F-ATP synthase enzyme in Mycobacterium
tuberculosis, which is crucial for energy production.[8][9][10][11] They inhibit the enzyme by
binding to the c-ring and the g-subunit, disrupting its function.[8][9][12] Resistance to
bedaquiline primarily arises from mutations in the Rv0678 gene, which encodes a repressor of
the MmpS5-MmpL5 efflux pump.[1][2] Inactivating mutations in Rv0678 lead to the
overexpression of this pump, which expels the drug from the bacterial cell.

The diagram below illustrates the mechanism of action and the development of resistance to
diarylquinolines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a
Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed
[pubmed.ncbi.nim.nih.gov]

2. journals.asm.org [journals.asm.org]

3. thalliance.org [tballiance.org]

4. firstwordpharma.com [firstwordpharma.com]
5. academic.oup.com [academic.oup.com]

6. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a
Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline -
PMC [pmc.ncbi.nim.nih.gov]

9. researchgate.net [researchgate.net]

10. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the
Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nim.nih.gov]

11. researchwithrutgers.com [researchwithrutgers.com]
12. journals.asm.org [journals.asm.org]

To cite this document: BenchChem. [TBAJ-876: A new generation diarylquinoline shows
significant promise against drug-resistant tuberculosis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15567515#cross-resistance-studies-
between-tbaj-876-and-other-tb-drugs]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b15567515?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/34570644/
https://pubmed.ncbi.nlm.nih.gov/34570644/
https://pubmed.ncbi.nlm.nih.gov/34570644/
https://journals.asm.org/doi/10.1128/aac.01412-21
https://www.tballiance.org/news-tb-alliance-launches-five-country-phase-2-clinical-trial-evaluating-next-generation-tb-drug/
https://firstwordpharma.com/story/6681364
https://academic.oup.com/jid/article/230/6/e1366/7701249
https://pmc.ncbi.nlm.nih.gov/articles/PMC8597756/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8597756/
https://www.researchgate.net/figure/TBAJ-876-S-shows-dose-dependent-activity-and-is-more-active-than-bedaquiline-B-at_fig1_354875175
https://pmc.ncbi.nlm.nih.gov/articles/PMC6963887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6963887/
https://www.researchgate.net/publication/337889088_Re-Understanding_the_Mechanisms_of_Action_of_the_Anti-Mycobacterial_Drug_Bedaquiline
https://pmc.ncbi.nlm.nih.gov/articles/PMC6985740/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6985740/
https://www.researchwithrutgers.com/en/publications/re-understanding-the-mechanisms-of-action-of-the-anti-mycobacteri/
https://journals.asm.org/doi/10.1128/aac.01191-19
https://www.benchchem.com/product/b15567515#cross-resistance-studies-between-tbaj-876-and-other-tb-drugs
https://www.benchchem.com/product/b15567515#cross-resistance-studies-between-tbaj-876-and-other-tb-drugs
https://www.benchchem.com/product/b15567515#cross-resistance-studies-between-tbaj-876-and-other-tb-drugs
https://www.benchchem.com/product/b15567515#cross-resistance-studies-between-tbaj-876-and-other-tb-drugs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15567515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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